2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials
The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been effectively synthesized and used in energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications of the compound in the field of energetic materials.
Secondary Explosives
The compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 . This strongly suggests its use as a secondary explosive.
Heat-Resistant Explosives
The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These features outperform all current heat-resistant explosives, suggesting its significant potential as a heat-resistant explosive.
Primary Explosives
Some compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based family are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives.
c-Met Kinase Inhibitors
[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been designed and evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase . The compound exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability at the nanomolar level . This suggests that the compound could be a potential c-Met kinase inhibitor.
Anti-Tumor Activity
The compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . This suggests its potential use in cancer treatment.
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-3-5-17(6-4-15)13-24-20(25)23-14-18(7-8-19(23)21-24)28(26,27)22-11-9-16(2)10-12-22/h3-8,14,16H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRIPJOLJFSHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)C)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.